REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1.C([O-])([O-])=O.[K+].[K+].[Br:20][CH2:21][CH2:22]Br>C(#N)C>[Br:20][CH2:21][CH2:22][N:1]1[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1 |f:1.2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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N1N=C(C=C1C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux under argon
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Type
|
TEMPERATURE
|
Details
|
After 25 min the reaction suspension was cooled
|
Duration
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25 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was recrystalized from hexane
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |